C2 vs C4 Chemoselectivity in Nucleophilic Amination
In a direct head-to-head comparison under identical competitive amination conditions, the methylsulfinyl (SOMe) substrate exhibited dramatically improved chemoselectivity for C2 displacement over C4 compared to the corresponding methylsulfonyl (SO2Me) substrate [1]. Using pyrrolidine and dibutylamine as nucleophiles, the SOMe compound achieved C2:C4 product ratios of 96:4 and 89:11, respectively, whereas the SO2Me analog yielded only 78:22 and 31:69 ratios under the same conditions [1]. This represents a 4.5-fold improvement in C2-selectivity for the dibutylamine case when selecting the sulfinyl over the sulfonyl derivative.
| Evidence Dimension | C2:C4 nucleophilic displacement selectivity ratio |
|---|---|
| Target Compound Data | 96:4 (pyrrolidine) and 89:11 (dibutylamine) |
| Comparator Or Baseline | 2-Methylsulfonyl (SO2Me) analog: 78:22 (pyrrolidine) and 31:69 (dibutylamine) |
| Quantified Difference | 4.5-fold improvement in C2-selectivity for dibutylamine; 18 percentage-point increase in C2 preference for pyrrolidine |
| Conditions | Competitive amination of methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (SOMe) vs. the corresponding 2-methylsulfonyl (SO2Me) derivative in toluene |
Why This Matters
Procuring the sulfinyl rather than the sulfonyl analog directly translates to higher yields of desired C2-aminated products and reduced purification burden when constructing 2-alkylamino-4,6-disubstituted pyrimidine scaffolds.
- [1] Seto, S.; Kohno, Y. Chemoselective Displacement of Methylsulfinyl Group with Amines to Provide 2-Alkylamino-4,6-disubstituted Pyrimidine-5-carboxylic Acid. Heterocycles 2009, 78 (9), 2263-2275. View Source
